N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Description
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide: is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole core, a fluoro substituent, and a prop-2-yn-1-yl group
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-4-8-17-12-10(15)6-5-7-11(12)19-14(17)16-13(18)9(2)3/h1,5-7,9H,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOPBLJPHGOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.
Formation of the Ylidene Isobutyramide: The final step involves the condensation of the intermediate with isobutyryl chloride in the presence of a base to form the ylidene isobutyramide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro substituent or the benzo[d]thiazole core, potentially leading to defluorination or hydrogenation products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Defluorinated or hydrogenated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide:
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes, especially those involving the benzo[d]thiazole core.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
- 5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Uniqueness
- The presence of the isobutyramide group in N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide distinguishes it from other similar compounds, potentially offering different reactivity and biological activity.
- The specific (Z)-configuration may also confer unique properties in terms of binding affinity and selectivity towards biological targets.
Biological Activity
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a synthetic compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is a key pharmacophore in many biologically active compounds. The presence of the fluorine atom and the propynyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that derivatives with fluorine substitutions often enhance antibacterial activity. For instance, compounds containing the benzothiazole scaffold were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide | E. faecalis | 100 | |
| Compound 5b | Candida albicans | 4.01 mM | |
| Compound 11 | Staphylococcus aureus | 17 mm |
2. Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have shown that certain benzothiazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells .
Case Study: Anticancer Activity of Benzothiazoles
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity.
3. Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them potential candidates for treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
1. Enzyme Inhibition: Compounds may act as inhibitors of specific enzymes involved in metabolic pathways related to disease processes.
2. Receptor Modulation: The compound could interact with various receptors in the body, modulating their activity and influencing physiological responses.
3. Interaction with DNA/RNA: Some benzothiazole derivatives have been shown to intercalate with DNA or inhibit RNA polymerase, leading to disruption of nucleic acid synthesis in pathogenic organisms or cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide, and how can reaction parameters be optimized?
- Methodology : Multi-step synthesis typically involves coupling the benzothiazole core with propargyl and propanamide groups. Key parameters include:
- Catalysts : Palladium on carbon for hydrogenation or cross-coupling (e.g., Sonogashira coupling for propargyl introduction) .
- Solvents : Dichloromethane or tetrahydrofuran for intermediate steps, with reflux conditions (60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for final product isolation .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1.2–1.5 equivalents of propargyl bromide) to minimize side products .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Spectroscopy :
- NMR : 1H and 13C NMR to confirm Z-configuration of the benzothiazole-imine bond and propargyl substitution .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion (e.g., m/z 361.12 for [M+H]+) .
- Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental LogP values for this compound?
- Approach :
- Experimental LogP : Use the shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
- Computational Adjustments : Apply correction factors for electronegative groups (e.g., fluorine’s inductive effect reduces LogP by ~0.5 units) .
- Case Study : A fluorinated analog showed a 0.3-unit deviation between predicted (ChemAxon) and experimental LogP, attributed to solvent polarity effects .
Q. What mechanistic insights are needed to explain the propargyl group’s reactivity in [2+3] cycloaddition reactions?
- Experimental Design :
- Isotopic Labeling : Use deuterated propargyl reagents to track regioselectivity via 2H NMR .
- Kinetic Studies : Vary temperature (25–80°C) to determine activation energy for Huisgen cycloaddition .
- Intermediate Trapping : Add TEMPO to quench radical intermediates, analyzed by ESR spectroscopy .
Q. How should structure-activity relationship (SAR) studies prioritize functional group modifications to enhance bioactivity?
- SAR Framework :
| Substituent | Position | Observed Impact | Reference |
|---|---|---|---|
| Fluoro | C4 | Increased kinase inhibition (IC50: 2.1 μM vs. 5.6 μM for chloro) | |
| Propargyl | C3 | Enables click chemistry for target conjugation | |
| Methylpropanamide | Side chain | Improves solubility (LogS: -3.2 vs. -4.8 for nitro derivatives) |
- Validation : Test derivatives in enzyme inhibition assays (e.g., EGFR kinase) and correlate with DFT-calculated electrostatic potentials .
Q. What strategies address contradictory NMR signals caused by dynamic thiazole ring tautomerism?
- Solutions :
- Variable-Temperature NMR : Perform at 25°C and -40°C to observe coalescence of tautomeric proton signals .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
- DFT Calculations : Simulate tautomeric equilibria to match experimental chemical shifts .
Q. Which computational tools are optimal for predicting binding modes with biological targets like kinases?
- Workflow :
- Docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., PDB 1M17) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Experimental Validation : Surface plasmon resonance (SPR) for KD measurement (e.g., KD = 180 nM for EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
